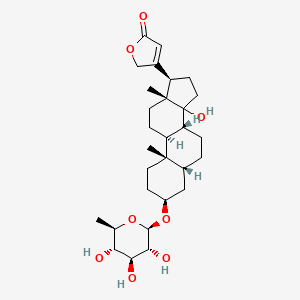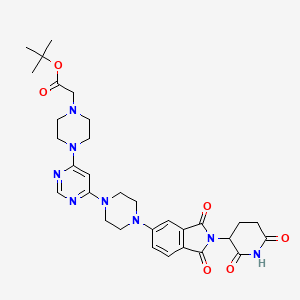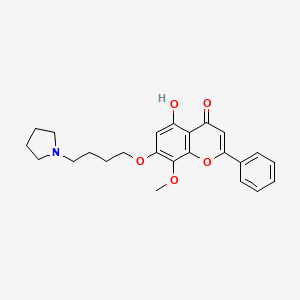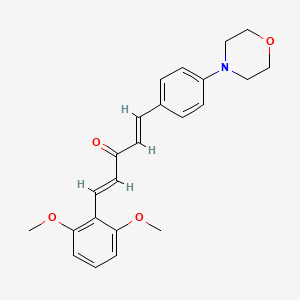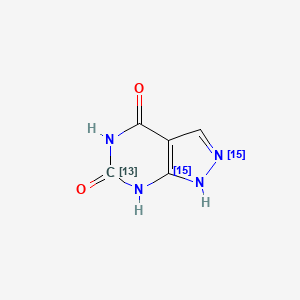
Oxypurinol-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxypurinol-13C,15N2 is a labeled form of oxypurinol, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. Oxypurinol itself is the major active metabolite of allopurinol, a well-known xanthine oxidase inhibitor used primarily in the treatment of gout and hyperuricemia . The isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and drug development.
Méthodes De Préparation
The synthesis of Oxypurinol-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the oxypurinol molecule. The synthetic route typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the successful incorporation of the isotopes . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Oxypurinol-13C,15N2, like its unlabeled counterpart, undergoes various chemical reactions, including:
Oxidation: Oxypurinol can be oxidized under certain conditions, although it is primarily known for its inhibitory effect on the oxidation of hypoxanthine and xanthine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Oxypurinol-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Biology: Helps in studying the biological effects of xanthine oxidase inhibition and the role of uric acid in various physiological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of oxypurinol and its derivatives.
Industry: Employed in the development of new drugs and therapeutic agents targeting xanthine oxidase .
Mécanisme D'action
Oxypurinol-13C,15N2 exerts its effects by inhibiting the enzyme xanthine oxidase. This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, leading to reduced levels of uric acid in the blood and urine . The elevated concentrations of oxypurines and their incorporation into DNA and RNA further contribute to the reduction of serum uric acid concentrations. The molecular targets and pathways involved include xanthine oxidase and the metabolic pathways of purine degradation .
Comparaison Avec Des Composés Similaires
Oxypurinol-13C,15N2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Allopurinol: The parent compound of oxypurinol, used as a xanthine oxidase inhibitor.
Febuxostat: Another xanthine oxidase inhibitor used in the treatment of gout.
Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure but similar mechanism of action.
The uniqueness of this compound lies in its application in research due to the isotopic labels, which allow for detailed metabolic and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C5H4N4O2 |
|---|---|
Poids moléculaire |
155.09 g/mol |
Nom IUPAC |
1,7-dihydro(1,2-15N2)pyrazolo[3,4-d](213C)pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i5+1,6+1,9+1 |
Clé InChI |
HXNFUBHNUDHIGC-JGUIDQNPSA-N |
SMILES isomérique |
C1=[15N][15NH]C2=C1C(=O)N[13C](=O)N2 |
SMILES canonique |
C1=NNC2=C1C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




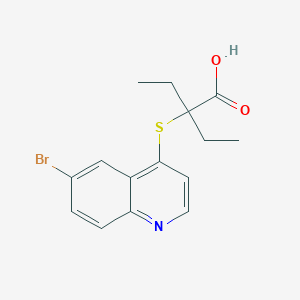
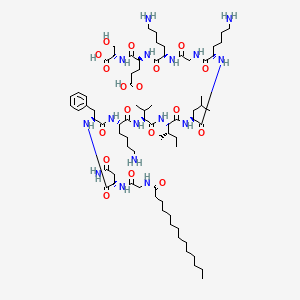
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
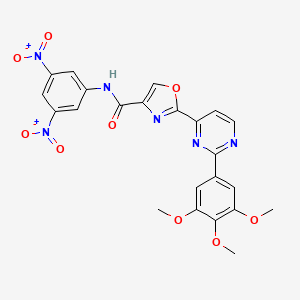
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
